![molecular formula C11H14N4 B2435140 methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine CAS No. 853574-50-2](/img/structure/B2435140.png)
methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine
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Overview
Description
“Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and an amine group (a nitrogen atom bonded to one or more alkyl groups). This compound is likely to be used in the field of medicinal chemistry due to the presence of the 1,2,4-triazole ring, which is known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” and similar compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” can be determined using various spectroscopic techniques, such as NMR and MS . For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis .
Chemical Reactions Analysis
The chemical reactions involving “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” can be studied using various techniques. For instance, the successful incorporation of a redox active linker, tris (4- (1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) into Mn (II)/Cu (II) based coordination frameworks has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” can be determined using various techniques. For instance, the NMR spectra of similar compounds have been reported in the literature .
Scientific Research Applications
Antifungal Properties
Triazole derivatives have been extensively studied for their antifungal activity. Compounds like fluconazole and voriconazole contain the triazole nucleus and are used clinically to combat fungal infections . These drugs inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and impairing fungal cell membrane integrity.
Breast Cancer Treatment
Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal women with breast cancer. These compounds act as aromatase inhibitors, reducing estrogen levels and suppressing tumor growth .
Electrochromic and Optical Devices
Triazoles have intriguing electrochemical properties. Spectroelectrochemical studies have explored their redox behavior, revealing potential applications in electrochromic devices and optical systems .
Antimicrobial Agents
Researchers have designed novel triazole analogues with enhanced antimicrobial activity. Substituted 1,2,4-triazoles exhibit promising effects against multidrug-resistant bacterial strains .
Antiproliferative Agents
Triazole-based compounds have also been investigated for their antiproliferative properties. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against specific cancer cells .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that 1,2,4-triazole benzoic acid hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine might interact with its targets in a similar manner, leading to changes in cell growth and survival.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Future Directions
The future directions for research on “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” could include further exploration of its biological activities and potential applications in medicinal chemistry. For instance, 1,2,4-triazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZAEAUQHSOIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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